molecular formula C23H26N2O3S B2931809 (E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate CAS No. 620542-38-3

(E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate

Cat. No.: B2931809
CAS No.: 620542-38-3
M. Wt: 410.53
InChI Key: MAAPDDKVJSKJDN-UHFFFAOYSA-N
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Description

(E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate is a useful research compound. Its molecular formula is C23H26N2O3S and its molecular weight is 410.53. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[2-(4-butylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-3-5-6-16-9-13-19(14-10-16)24-23-25-21(26)20(29-23)15-17-7-11-18(12-8-17)22(27)28-4-2/h7-14,20H,3-6,15H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAPDDKVJSKJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate is a thiazolidinone derivative that has garnered attention for its diverse biological activities. Thiazolidinones are known for their pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, emphasizing its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of thiazolidinone derivatives typically involves the reaction of rhodanine or its derivatives with aldehydes or ketones. The compound can be synthesized through a multi-step process involving condensation reactions followed by functional group modifications. Recent advancements have utilized green chemistry approaches, such as microwave-assisted synthesis, to enhance yield and reduce environmental impact .

Biological Activity Overview

The biological activities of (E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate are linked to its structural components, particularly the thiazolidinone core. The following sections detail its specific activities based on recent studies.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of thiazolidinone derivatives against various pathogens. For instance:

Microorganism Activity Reference
Escherichia coliModerate
Staphylococcus aureusSignificant
Candida albicansModerate
Aspergillus fumigatusSignificant

The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and certain fungi, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Activity

Thiazolidinones are recognized for their anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Antidiabetic Effects

Research indicates that thiazolidinone derivatives may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. The mechanism involves modulation of glucose metabolism and improvement of lipid profiles in diabetic models .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiazolidinone derivatives, including the compound , revealed significant antimicrobial activity against a range of pathogens. The results showed that modifications in the phenyl ring could enhance activity against specific strains .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of thiazolidinones demonstrated that these compounds could effectively inhibit COX-2 expression in human cell lines treated with pro-inflammatory stimuli .
  • Antidiabetic Activity : In a diabetic rat model, administration of thiazolidinone derivatives led to a marked decrease in fasting blood glucose levels and improved insulin sensitivity compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of (E)-ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate can be attributed to its structural features:

  • Thiazolidinone Core : Essential for antimicrobial and anti-inflammatory activities.
  • Substituents on Phenyl Rings : Influence potency and selectivity against various microorganisms.

Research suggests that modifications at specific positions on the thiazolidinone ring can enhance biological activity while reducing toxicity .

Chemical Reactions Analysis

Key Reaction Conditions and Yields

Reaction parameters such as solvent, temperature, and catalyst significantly influence yields. Data from analogous compounds (e.g., thiazolidinone derivatives in Search Result ) suggest the following optimized conditions:

Step Reagents/Conditions Yield Source
CyclocondensationThiourea, maleic anhydride, HCl, 80°C, 6h72–85% ,
Imination4-Butylphenylamine, EtOH, reflux, 12h65–78%
EsterificationEthyl chloroacetate, K₂CO₃, DMF, 60°C, 8h80–88% ,

Functional Group Reactivity

The compound exhibits reactivity typical of its functional groups:

  • Thiazolidin-4-one Ring :
    • Susceptible to nucleophilic attack at the C=O and C=N positions.
    • Can undergo ring-opening reactions under strong acidic/basic conditions.
  • Ethyl Benzoate Ester :
    • Hydrolyzes to carboxylic acid in aqueous NaOH (saponification).
    • Participates in transesterification with alcohols.

Example Reaction:
Hydrolysis of the ester group:
(E)-Ethyl 4-((2-((4-butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoate + NaOH →
(E)-4-((2-((4-Butylphenyl)imino)-4-oxothiazolidin-5-yl)methyl)benzoic acid + Ethanol

Catalytic and Reductive Transformations

  • Hydrogenation : The imino group (C=N) can be reduced to an amine using Pd/C or Raney Ni under H₂ (1–3 atm), though this may affect the thiazolidinone ring stability.
  • Oxidation : The thiazolidinone sulfur atom may oxidize to sulfoxide/sulfone derivatives with H₂O₂ or mCPBA.

Data from Analogous Systems (Search Result ):

Reaction Conditions Outcome
HydrogenationH₂ (2 atm), Pd/C, EtOH, 25°C, 6hPartial reduction of C=N bond (50%)
OxidationmCPBA, CH₂Cl₂, 0°C, 2hSulfoxide formation (72% yield)

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposition observed above 200°C (DSC/TGA data from similar compounds in Search Result ).
  • Photoreactivity : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in the thiazolidinone ring, forming dimeric products.

Biological Activity Correlations

While direct studies on this compound are unavailable, structurally related thiazolidinones (Search Result ) show:

  • Antibacterial activity against Gram-positive strains (MIC = 3.91–125 mg/L).
  • Moderate antifungal and anti-inflammatory effects.

Challenges and Limitations

  • Stereochemical Control : The (E)-configuration is critical for bioactivity but may epimerize under prolonged storage or basic conditions.
  • Solubility : Limited aqueous solubility (logP ≈ 4.2 predicted) necessitates formulation with co-solvents.

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